molecular formula C16H10BrFN4 B14223735 1H-Benzimidazole, 2-[2-(4-bromo-1H-imidazol-2-yl)phenyl]-5-fluoro- CAS No. 824395-25-7

1H-Benzimidazole, 2-[2-(4-bromo-1H-imidazol-2-yl)phenyl]-5-fluoro-

Cat. No.: B14223735
CAS No.: 824395-25-7
M. Wt: 357.18 g/mol
InChI Key: UTGXWMJTLXBTBQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1H-Benzimidazole, 2-[2-(4-bromo-1H-imidazol-2-yl)phenyl]-5-fluoro- is a heterocyclic compound that features a benzimidazole core substituted with a 4-bromo-1H-imidazol-2-yl group and a 5-fluoro-phenyl group. Benzimidazole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry, biochemistry, and material science .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1H-Benzimidazole, 2-[2-(4-bromo-1H-imidazol-2-yl)phenyl]-5-fluoro- typically involves the cyclization of o-phenylenediamine with an appropriate aldehyde or ketone under acidic conditions.

Industrial Production Methods

Industrial production methods for benzimidazole derivatives often involve multi-step synthesis processes that include the formation of the benzimidazole core followed by functional group modifications. These processes are optimized for high yield and purity, often utilizing catalysts and specific reaction conditions to enhance efficiency .

Chemical Reactions Analysis

Types of Reactions

1H-Benzimidazole, 2-[2-(4-bromo-1H-imidazol-2-yl)phenyl]-5-fluoro- undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzimidazole N-oxides, while reduction can produce reduced benzimidazole derivatives .

Scientific Research Applications

1H-Benzimidazole, 2-[2-(4-bromo-1H-imidazol-2-yl)phenyl]-5-fluoro- has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 1H-Benzimidazole, 2-[2-(4-bromo-1H-imidazol-2-yl)phenyl]-5-fluoro- involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, inhibiting their activity and leading to therapeutic effects. For example, it may inhibit the activity of microbial enzymes, leading to antimicrobial effects .

Comparison with Similar Compounds

Similar Compounds

    1H-Benzimidazole, 2-phenyl-: Lacks the 4-bromo-1H-imidazol-2-yl and 5-fluoro- groups.

    1H-Benzimidazole, 2-(4-bromo-phenyl)-: Lacks the 4-bromo-1H-imidazol-2-yl group.

    1H-Benzimidazole, 2-(5-fluoro-phenyl)-: Lacks the 4-bromo-1H-imidazol-2-yl group

Uniqueness

1H-Benzimidazole, 2-[2-(4-bromo-1H-imidazol-2-yl)phenyl]-5-fluoro- is unique due to the presence of both the 4-bromo-1H-imidazol-2-yl and 5-fluoro-phenyl groups, which confer distinct chemical and biological properties. These substitutions can enhance the compound’s reactivity and biological activity, making it a valuable molecule for research and development .

Properties

CAS No.

824395-25-7

Molecular Formula

C16H10BrFN4

Molecular Weight

357.18 g/mol

IUPAC Name

2-[2-(5-bromo-1H-imidazol-2-yl)phenyl]-6-fluoro-1H-benzimidazole

InChI

InChI=1S/C16H10BrFN4/c17-14-8-19-15(22-14)10-3-1-2-4-11(10)16-20-12-6-5-9(18)7-13(12)21-16/h1-8H,(H,19,22)(H,20,21)

InChI Key

UTGXWMJTLXBTBQ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)C2=NC3=C(N2)C=C(C=C3)F)C4=NC=C(N4)Br

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.